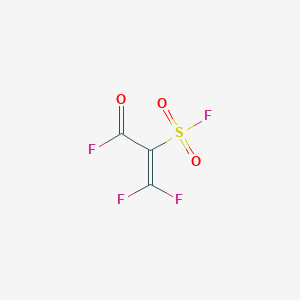
3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride is a fluorinated organic compound with the molecular formula C3H2F3O2S It is known for its unique chemical structure, which includes both fluorine and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride typically involves the reaction of tetrafluoroethylene with sulfur trioxide to form tetrafluoroethane-β-sultone. This intermediate is then isomerized to produce the desired compound . The reaction conditions for the synthesis include temperatures of 40-50°C and pressures up to 4-5 MPa. Triethylamine is often used as a stabilizer to prevent spontaneous polymerization of tetrafluoroethylene .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is adapted to larger scales. The process involves careful control of reaction conditions to ensure high yields and safety. The use of stabilizers and optimized pressure conditions are crucial for scaling up the production .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, and substituted derivatives of the original compound. These products are valuable intermediates in the synthesis of more complex molecules .
Scientific Research Applications
3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds and polymers.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride involves its reactivity with various nucleophiles and electrophiles. The fluorine atoms and sulfonyl group play a crucial role in its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,3-Difluoro-2-propanol: This compound shares the difluoro motif but lacks the sulfonyl group, making it less reactive in certain contexts.
Difluoro(fluorosulfonyl)acetyl fluoride: Similar in structure but with different reactivity due to the presence of an acetyl group.
Uniqueness
3,3-Difluoro-2-(fluorosulfonyl)prop-2-enoyl fluoride is unique due to its combination of fluorine and sulfonyl functional groups, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo a variety of reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
90127-92-7 |
|---|---|
Molecular Formula |
C3F4O3S |
Molecular Weight |
192.09 g/mol |
IUPAC Name |
3,3-difluoro-2-fluorosulfonylprop-2-enoyl fluoride |
InChI |
InChI=1S/C3F4O3S/c4-2(5)1(3(6)8)11(7,9)10 |
InChI Key |
MPAVZYDGRIMIGC-UHFFFAOYSA-N |
Canonical SMILES |
C(=C(F)F)(C(=O)F)S(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


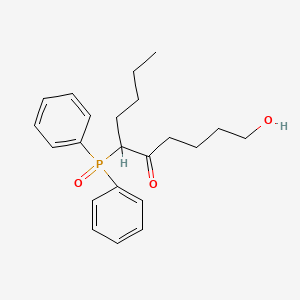
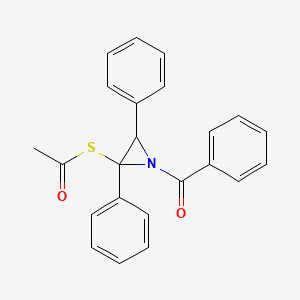
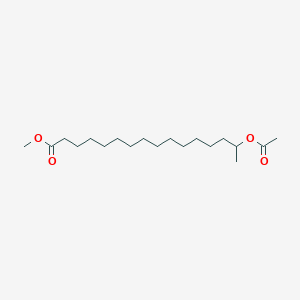
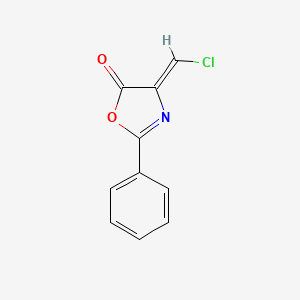
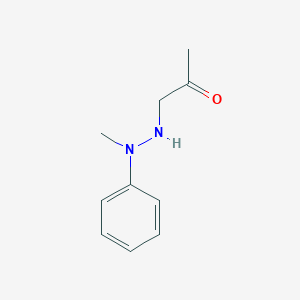
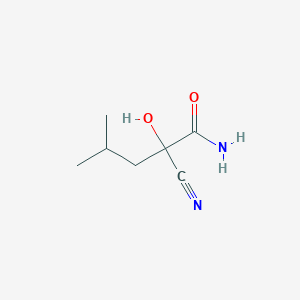


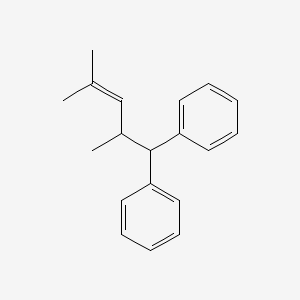
![3-Cyclopropyl-1,1,1,5,5,5-hexamethyl-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B14385014.png)
![3,3'-Methylenebis(4-hydroxy-2H-pyrano[2,3-c]pyridin-2-one)](/img/structure/B14385015.png)
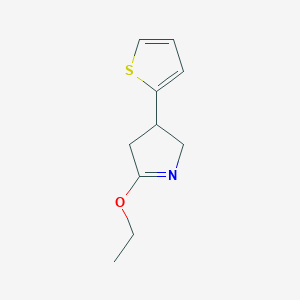
![4-[3-(Naphthalen-2-yl)-5-nitrothiophen-2-yl]morpholine](/img/structure/B14385038.png)
![N-Methyl-N-{2-[(trimethylsilyl)oxy]ethyl}methaniminium iodide](/img/structure/B14385041.png)
